molecular formula C18H22O3 B3933118 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene

1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene

Cat. No. B3933118
M. Wt: 286.4 g/mol
InChI Key: PNJPFVJMMDWGLA-UHFFFAOYSA-N
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Description

1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as EMD-57033, is a chemical compound that belongs to the class of benzene derivatives. It is a synthetic compound that has been extensively studied for its potential application in scientific research.

Mechanism of Action

1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene acts as a blocker of the hERG potassium channel, which is involved in the repolarization of the cardiac action potential. By inhibiting this channel, 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene prolongs the action potential duration and increases the risk of arrhythmias. This mechanism of action has been extensively studied in vitro and in vivo, and has been found to be effective in preventing arrhythmias in animal models.
Biochemical and Physiological Effects:
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects, including the inhibition of hERG potassium channels, the prolongation of the cardiac action potential, and the prevention of arrhythmias in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe candidate for further development.

Advantages and Limitations for Lab Experiments

1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has a number of advantages for use in lab experiments, including its potency as an inhibitor of hERG potassium channels, its low toxicity profile, and its potential for the development of drugs for the treatment of cardiac arrhythmias. However, it also has some limitations, including its synthetic nature, which may limit its availability and increase its cost, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are a number of future directions for the study of 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene, including the development of drugs for the treatment of cardiac arrhythmias, the investigation of its potential therapeutic applications in other diseases, and the further study of its mechanism of action and biochemical and physiological effects. Additionally, there is a need for further studies to determine its safety and efficacy in humans, and to investigate its potential for use in combination with other drugs.

Scientific Research Applications

1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been extensively studied for its potential application in scientific research. It has been found to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for regulating the electrical activity of the heart. This makes 1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene a potential candidate for the development of drugs for the treatment of cardiac arrhythmias.

properties

IUPAC Name

1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-19-17-7-4-5-8-18(17)21-14-6-13-20-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJPFVJMMDWGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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